molecular formula C5H5N B011455 4-Cyano-1-butyne CAS No. 19596-07-7

4-Cyano-1-butyne

Cat. No.: B011455
CAS No.: 19596-07-7
M. Wt: 79.1 g/mol
InChI Key: VMUWIDHKAIGONP-UHFFFAOYSA-N
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Preparation Methods

4-Cyano-1-butyne can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions and yields this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring higher yields and purity .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
4-Cyano-1-butyne serves as a crucial intermediate in the synthesis of various organic compounds. Its triple bond and cyano group make it a versatile building block for creating more complex molecules. For instance, it can undergo nucleophilic addition reactions, allowing for the formation of substituted nitriles and other functional groups.

Synthesis of Pharmaceuticals
The compound is utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its unique structure allows for modifications that lead to biologically active compounds. Research has shown that derivatives of this compound can exhibit antimicrobial and anti-inflammatory properties, making them candidates for drug development .

Material Science

Polymer Chemistry
In polymer science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its reactivity allows it to participate in polymerization reactions, leading to novel materials with tailored characteristics .

Catalyst Development
The compound has been explored as a ligand in coordination chemistry, where it can stabilize metal complexes used as catalysts in various reactions, including cross-coupling reactions essential for forming carbon-carbon bonds .

Analytical Chemistry

Analytical Reagent
this compound is employed as a reagent in analytical chemistry for the detection and quantification of certain analytes. Its ability to form stable complexes with metal ions makes it useful in environmental monitoring and quality control processes .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound. The derivatives were tested against various bacterial strains, showing promising activity that warranted further investigation into their mechanism of action and potential therapeutic applications .

Case Study 2: Polymer Blends

Research into polymer blends incorporating this compound revealed enhanced mechanical properties compared to traditional polymers. The study focused on the impact of varying concentrations of this compound on the thermal and mechanical performance of the resulting materials .

Mechanism of Action

The mechanism of action of 4-Cyano-1-butyne involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The alkyne group can participate in cycloaddition reactions, forming stable ring structures that can interact with enzymes and receptors . These interactions can modulate biological processes and pathways, leading to the desired therapeutic or chemical effects .

Biological Activity

4-Cyano-1-butyne (C5H5N) is an organic compound that has garnered attention in various fields, including medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a cyano group (-C≡N) attached to a butyne backbone. Its molecular formula is C5H5N, and it is characterized by the following structural properties:

  • Molecular Weight : 81.1 g/mol
  • Boiling Point : Approximately 130 °C
  • Solubility : Soluble in organic solvents such as ethanol and acetone.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The cyano group acts as an electrophile, allowing it to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or modulation of receptor activity, making it a valuable compound in drug design and development.

Applications in Drug Development

This compound serves as a precursor for synthesizing bioactive molecules and enzyme inhibitors. It has been explored for its potential in developing therapeutic agents due to its ability to form complex structures with biological activity. For instance, it has been used in the synthesis of compounds that exhibit anti-inflammatory and anticancer properties.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. This suggests that modifications of the compound can lead to potent enzyme inhibitors useful in treating metabolic disorders .
  • Anticancer Activity : Research indicated that certain derivatives of this compound displayed cytotoxic effects against various cancer cell lines. These findings suggest its potential as a scaffold for developing new anticancer agents .
  • Neuroprotective Effects : Another investigation reported neuroprotective properties associated with compounds derived from this compound, indicating its possible applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound DerivativeBiological ActivityReference
4-Cyano-2-butynyl amineEnzyme inhibition
4-Cyano-3-butynyl phenolAnticancer activity
This compound oximeNeuroprotective effects

Synthesis Routes

The synthesis of this compound can be accomplished through several methods, including:

  • Sonogashira Coupling : This method involves coupling an aryl halide with terminal alkynes using palladium catalysts.
  • Nucleophilic Substitution : The cyano group can be introduced via nucleophilic substitution reactions involving suitable precursors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Cyano-1-butyne, and how can reaction conditions be optimized?

  • Methodological Answer : Common synthetic pathways include the cyanation of terminal alkynes using copper(I) cyanide or palladium-catalyzed cross-coupling. Optimization involves varying solvents (e.g., DMF, THF), temperature (60–100°C), and catalyst loading. Use SciFinder or Reaxys to identify literature protocols, then employ Design of Experiments (DoE) to systematically test parameters like reaction time and stoichiometry. Compare yields via GC-MS or HPLC and validate with reported melting points or spectroscopic data .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : The alkyne proton (C≡CH) appears as a sharp singlet near δ 1.8–2.2 ppm, while the nitrile carbon (C≡N) resonates at δ 115–120 ppm.
  • IR : Confirm the presence of C≡N (sharp peak ~2200 cm⁻¹) and C≡C (weak absorption ~2100 cm⁻¹).
    Cross-reference data with NIST Chemistry WebBook entries for analogous nitrile-alkyne compounds. Discrepancies in peak positions may indicate impurities or solvent effects .

Q. What factors influence the stability of this compound during storage?

  • Methodological Answer : Stability is affected by moisture (hydrolysis risk), light (radical decomposition), and temperature. Store under inert gas (N₂/Ar) at –20°C in amber vials. Monitor degradation via periodic NMR or TLC. For long-term storage, pre-purify via column chromatography (silica gel, hexane/EtOAc) to remove acidic impurities that accelerate decomposition .

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer : Combine chromatographic (GC-MS, HPLC) and spectroscopic (NMR, IR) analyses. Compare melting points (if crystalline) with literature values. For quantitative purity assessment, use elemental analysis (C, H, N) and ensure results align with theoretical values within ±0.3%. Report deviations as uncertainties .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and explosion-proof equipment due to flammability and potential toxicity. Perform a hazard assessment using PubChem data and SDS sheets. For spills, neutralize with activated charcoal and avoid aqueous solutions to prevent HCN release .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Employ Density Functional Theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in [2+2] or Diels-Alder reactions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets. Validate computational results experimentally by isolating products (e.g., via X-ray crystallography) and comparing with predicted transition states .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound derivatization?

  • Methodological Answer : Replicate conflicting studies under controlled conditions (e.g., catalyst purity, solvent drying). Perform statistical analysis (t-test, ANOVA) on yield data to identify outliers. Use in situ IR or Raman spectroscopy to monitor reaction progress and detect intermediate species that may explain variability .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate the mechanistic pathway of this compound in cross-coupling reactions?

  • Methodological Answer : Synthesize ¹³C-labeled this compound via Knoevenagel condensation with ¹³C-cyanide. Track isotopic incorporation in products using mass spectrometry or ¹³C NMR. Compare kinetic isotope effects (KIE) to distinguish between concerted vs. stepwise mechanisms .

Q. What strategies minimize side reactions (e.g., polymerization) during the functionalization of this compound?

  • Methodological Answer : Introduce radical inhibitors (e.g., TEMPO) or lower reaction temperatures (<0°C). Use sterically hindered bases (e.g., DBU) to suppress alkyne oligomerization. Monitor reaction progress in real-time using inline FTIR to adjust conditions dynamically .

Q. How can machine learning optimize reaction parameters for this compound-based polymer synthesis?

  • Methodological Answer : Train models on datasets (e.g., reaction temperature, catalyst type, monomer ratios) from Reaxys or CAS SciFinder. Use Python libraries (scikit-learn, TensorFlow) to predict optimal conditions for desired polymer properties (e.g., molecular weight, Tg). Validate predictions with GPC and DSC analyses .

Properties

IUPAC Name

pent-4-ynenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-3-4-5-6/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUWIDHKAIGONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173257
Record name 4-Cyano-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19596-07-7
Record name 4-Cyano-1-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019596077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyano-1-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-1-butyne
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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